2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of amino acid derivatives closely related to “2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid” involves highly diastereoselective reactions and the utilization of chiral auxiliaries to achieve desired stereochemistry. For instance, Shibata et al. (1998) described the synthesis of a key component for HIV protease inhibitors via diastereoselective cyanohydrin formation (Shibata, Itoh, & Terashima, 1998). Similarly, Yang et al. (2015) reported on the asymmetric synthesis of non-natural amino acid derivatives, demonstrating the effectiveness of stereoselective methods (Yang et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds analogous to “this compound” can be elucidated using X-ray diffraction and other analytical techniques. Shestopalov et al. (2002) described the synthesis and molecular structure of substituted 2-aminochromenes, revealing the utility of structural analysis in understanding compound frameworks (Shestopalov, Emelianova, & Nesterov, 2002).
Chemical Reactions and Properties
Chemical reactions involving similar compounds highlight the reactivity and potential functionalization pathways for “this compound.” For example, Biagini et al. (2020) investigated the aminolysis of 2-cyano-2-phenylpropanoic anhydride, demonstrating the synthesis of 2-cyano-2-phenylpropanoic acid as a fuel for molecular machines (Biagini et al., 2020).
Physical Properties Analysis
The physical properties of compounds closely related to “this compound” are crucial for understanding their behavior in different environments. Although specific studies on the physical properties were not identified, methodologies from related research can provide a framework for assessing solubility, melting point, and other relevant physical parameters.
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity with other chemical agents, and stability under various conditions are essential for the comprehensive understanding of “this compound.” The research by Jarvis et al. (2000) on intermediates in the biosynthesis of benzoic and salicylic acid from similar compounds sheds light on the metabolic pathways and potential reactivity of the compound of interest (Jarvis, Schaaf, & Oldham, 2000).
properties
IUPAC Name |
2-(2-cyanoethylamino)-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-7-4-8-14-11(12(15)16)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,8-9H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEPSYXOVXRWGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372416 |
Source
|
Record name | 2-[(2-cyanoethyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
15095-74-6 |
Source
|
Record name | 2-[(2-cyanoethyl)amino]-3-phenylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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